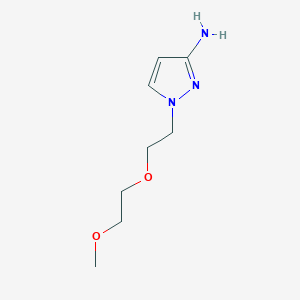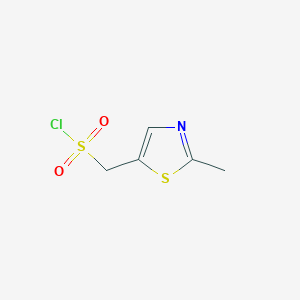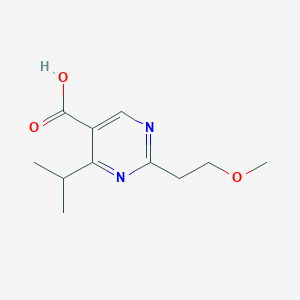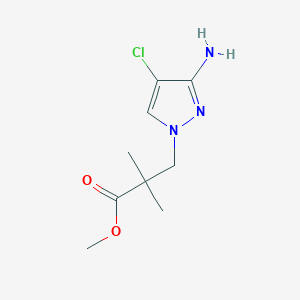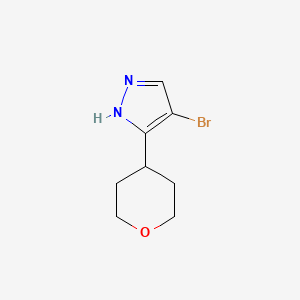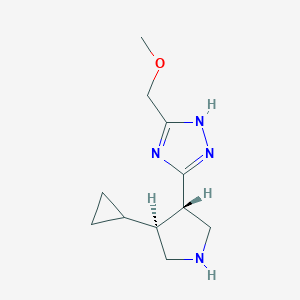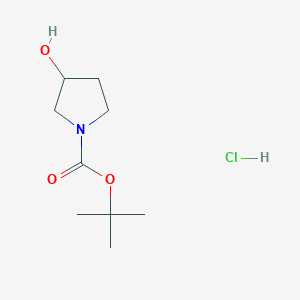
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a white to off-white solid with a molecular weight of 187.24 g/mol and a chemical formula of C9H17NO3 . This compound is often used in the synthesis of various organic compounds and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One common method to synthesize tert-butyl 3-hydroxypyrrolidine-1-carboxylate involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like methyl iodide (CH3I) and sodium hydride (NaH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
科学研究应用
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to study cellular processes and interactions with biological systems.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate
- (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- (3R,4R)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in specific ways . Its tert-butyl group provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds .
属性
分子式 |
C9H18ClNO3 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)10-5-4-7(11)6-10;/h7,11H,4-6H2,1-3H3;1H |
InChI 键 |
WDNWRFKCSIWYTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


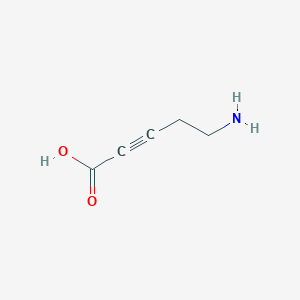
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)
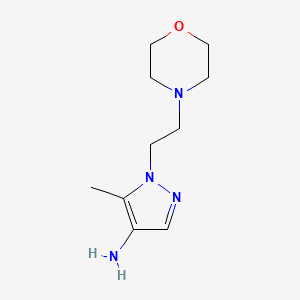
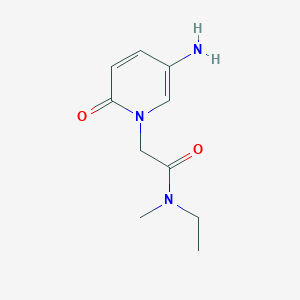
![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)

